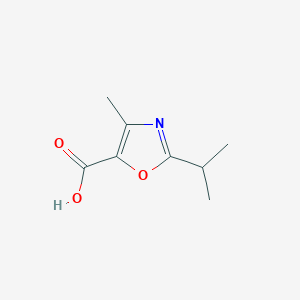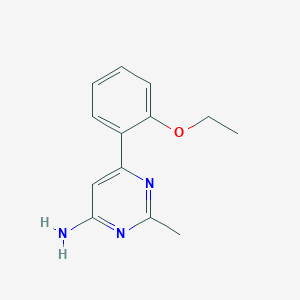
1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles is often achieved through the Huisgen cycloaddition, a type of click chemistry. This reaction is typically catalyzed by copper(I), and it involves the reaction of an azide and a terminal alkyne.Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is aromatic and has a dipole moment due to the difference in electronegativity between the nitrogen and carbon atoms .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions, such as N-alkylation, N-arylation, and the Mannich reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of electronegative atoms like fluorine and chlorine can influence the compound’s polarity, boiling point, and melting point .Scientific Research Applications
Crystal Structure and Inhibition Activity
A study reported the crystal structures of several compounds, including those related to 1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. These compounds exhibited α-glycosidase inhibition activity, which is crucial for developing treatments for diabetes and other metabolic disorders. The study provides detailed insights into the molecular structures and intermolecular interactions, highlighting the significance of the flat conformation for enhanced activity (Gonzaga et al., 2016).
Molecular Rearrangements and Synthesis Applications
Research on the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles revealed their potential in synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, showcasing the versatility of these compounds in organic synthesis. The study discusses the equilibrium position based on the electronic properties of the substituents and provides a foundation for further synthetic applications (L'abbé et al., 1990).
Antimicrobial Agent Development
A series of new 1,2,3-triazolyl pyrazole derivatives were synthesized and characterized for their potential as antimicrobial agents. This research underscores the importance of 1,2,3-triazole compounds in developing new therapeutic agents with broad-spectrum antimicrobial activity. The synthesized compounds showed moderate to good anti-oxidant activities and were evaluated through in vitro antibacterial, antifungal, and antioxidant activities (Bhat et al., 2016).
Fluorescence Probing and Biological Applications
The development of a fluorescence probe based on 1,2,3-triazole derivatives for detecting homocysteine highlights the application of these compounds in biological systems. This research demonstrates the compound's ability to selectively and sensitively detect homocysteine, an amino acid associated with cardiovascular diseases, in the presence of other amino acids, showcasing its potential for medical diagnostics and research (Chu et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-chloro-2-fluorophenyl isocyanate, are often used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
Compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with electrophilic organic groups, forming a new bond with a palladium catalyst . Transmetalation, the transfer of nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
The sm cross-coupling reactions in which similar compounds participate can lead to the formation of new carbon-carbon bonds , which could potentially affect various biochemical pathways.
Result of Action
The potential involvement of this compound in sm cross-coupling reactions could result in the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMUWNAYLILGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)



![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)